2-(5-Methylthiophen-3-yl)benzaldehyde
Overview
Description
2-(5-Methylthiophen-3-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H10OS and its molecular weight is 202.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- 2-(5-Methylthiophen-3-yl)benzaldehyde is used in various synthetic chemical reactions. It reacts smoothly with nonstabilized azomethine ylides to produce 5-aryloxazolidines, which can be transformed into 2-(alkylamino)-1-arylethanols (Moshkin & Sosnovskikh, 2013). This method demonstrates its role in the synthesis of complex organic molecules.
- In a similar vein, this compound is involved in the one-pot synthesis of tetrahydroisoquinolin-4-ols. This process highlights the compound’s utility in creating cyclic organic structures with potential pharmaceutical applications (Moshkin & Sosnovskikh, 2013).
Antimicrobial Applications
- Derivatives of this compound have been synthesized and found to exhibit significant antimicrobial activity. This includes activity against bacteria such as B. subtilis, S. aureus, E. coli, and P. aeruginosa, as well as fungi like C. albicans and A. niger (Raghav, Upadhyay, & Upadhyay, 2013). This suggests its potential use in developing new antimicrobial agents.
Application in Organic Near-Field Storage Material
- This compound derivatives have been studied for their role in the development of organic photochromic diarylethenes, which are used in near-field recording. This application is significant in the field of data storage technology (Fushi, 2004).
Catalysis and Organic Reactions
- The compound is used in reactions involving carbonylation of hydrocarbons, serving as a precursor for more complex organic syntheses. This demonstrates its utility in organic chemistry, especially in reactions catalyzed by metal complexes (Sakakura, Sodeyama, Sasaki, Wada, & Tanaka, 1990).
Biocompatible Chemosensors
- This compound derivatives have been explored as fluorescent chemosensors for pH, providing a method for distinguishing between normal cells and cancer cells. This indicates its potential in biomedical research and diagnostics (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
Properties
IUPAC Name |
2-(5-methylthiophen-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-6-11(8-14-9)12-5-3-2-4-10(12)7-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYZJMBTBCFDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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